4-Methoxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2 mg/mL at 20 °C

insoluble in water; poorly soluble in glycols, glycerol; soluble in organic solvents, oils

miscible above 20° (in ethanol)

Synonyms

Canonical SMILES

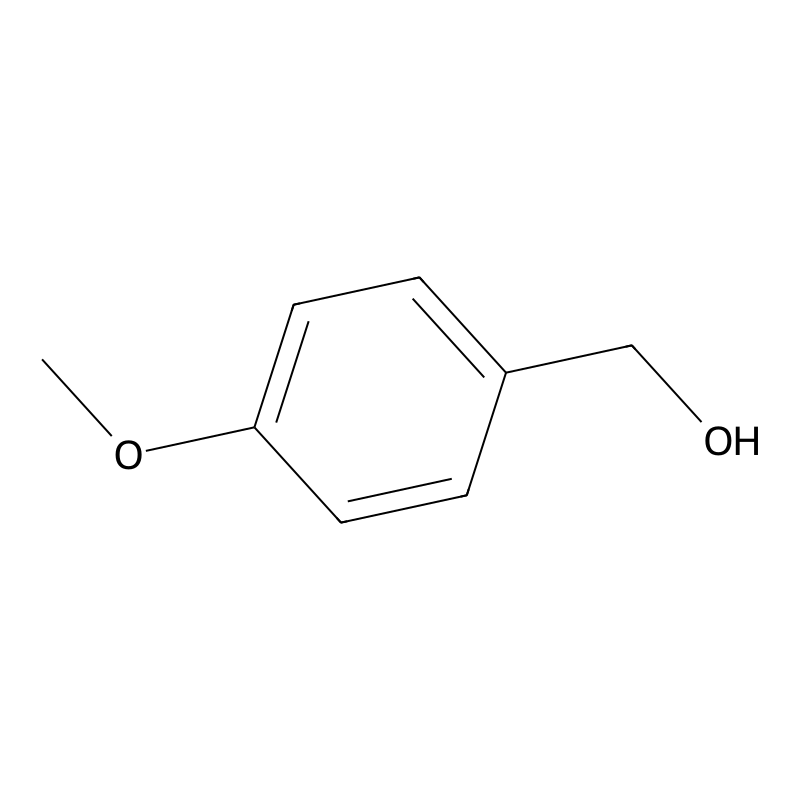

4-Methoxybenzyl alcohol, also known as p-methoxybenzyl alcohol or p-anisyl alcohol, is an organic compound with the molecular formula C₈H₁₀O₂. It is characterized by a methoxy group (-OCH₃) attached to the benzyl portion of the molecule. This compound is a colorless liquid at room temperature and is noted for its pleasant aromatic odor. It has various applications in organic synthesis and serves as an intermediate in the production of pharmaceuticals and fragrances .

Applications in Organic Synthesis

4-Methoxybenzyl alcohol (4-MBA) finds use as a reagent in various organic synthesis reactions. One key application is as a protecting group for hydroxyl functionalities (). By converting a free hydroxyl group on a molecule to a 4-methoxybenzyl ether, chemists can selectively modify other parts of the molecule without affecting the protected hydroxyl. The 4-methoxybenzyl ether can then be cleaved under specific conditions to regenerate the free hydroxyl group.

Another application of 4-MBA is in the synthesis of quinolines, a class of nitrogen-containing heterocyclic compounds with various applications in medicinal chemistry ().

Studies on Photocatalytic Oxidation

4-Methoxybenzyl alcohol has been used as a model substrate in studies on photocatalytic oxidation, a process where light is used to drive a chemical reaction. Researchers have investigated the photocatalytic conversion of 4-MBA to p-anisaldehyde using different catalysts (). These studies provide insights into the mechanisms of photocatalysis and the development of new photocatalysts.

- Oxidation: It can be selectively oxidized to p-anisaldehyde using photocatalytic methods. In one study, the oxidation was performed in water using titanium dioxide as a catalyst, yielding p-anisaldehyde with a selectivity of approximately 47% .

- Esterification: The compound can react with α-lipoic acid to form an ester, which has been evaluated for its analytical usefulness in various applications .

- Deprotonation: Under basic conditions, 4-methoxybenzyl alcohol can undergo deprotonation, leading to the formation of radical cations. This has been studied to understand reaction mechanisms involving carbon-to-oxygen shifts .

4-Methoxybenzyl alcohol exhibits notable biological properties. It has been classified as a skin sensitizer, indicating that it can induce allergic reactions upon skin contact . Additionally, its derivatives are often explored for potential therapeutic effects due to their structural similarities to other bioactive compounds.

Several methods exist for synthesizing 4-methoxybenzyl alcohol:

- Alkylation of Phenol: One common method involves the alkylation of phenol with 4-methoxybenzyl chloride in the presence of a base.

- Reduction of p-Anisaldehyde: Another approach is the reduction of p-anisaldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Photocatalytic Methods: Recent advancements have introduced photocatalytic methods that utilize light and catalysts for the selective oxidation of related compounds into 4-methoxybenzyl alcohol .

4-Methoxybenzyl alcohol is used in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and fine chemicals.

- Fragrance Industry: The compound is utilized in the formulation of perfumes due to its pleasant scent.

- Material Science: It plays a role in the preparation of semiconductors and nanomaterials, including nanosheets and nanocrystals .

Research on interaction studies involving 4-methoxybenzyl alcohol primarily focuses on its reactivity with biological molecules and its potential effects when used in formulations. Its ability to act as a skin sensitizer highlights the need for careful evaluation in cosmetic applications. Furthermore, studies on its interactions with other chemical entities provide insights into its behavior in complex mixtures.

Several compounds share structural similarities with 4-methoxybenzyl alcohol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Vanillyl alcohol | C₈H₁₀O₃ | Contains an additional hydroxymethyl group; used as a flavoring agent. |

| Benzyl alcohol | C₇H₈O | Lacks the methoxy group; widely used as a solvent and preservative. |

| Anisole | C₈H₈O | A simple ether; used primarily as a solvent and reagent. |

| 4-Hydroxybenzyl alcohol | C₈H₁₀O₂ | Contains a hydroxyl group instead of a methoxy group; relevant in medicinal chemistry. |

Uniqueness of 4-Methoxybenzyl Alcohol

The unique aspect of 4-methoxybenzyl alcohol lies in its specific methoxy substitution on the benzene ring, which imparts distinctive chemical reactivity and biological properties compared to its analogs. Its applications span across organic synthesis, fragrance formulation, and material science, making it a versatile compound in both industrial and research settings.

Catalytic hydrogenation represents a fundamental approach for synthesizing 4-methoxybenzyl alcohol from its corresponding aldehyde precursor. The reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol proceeds through well-established heterogeneous catalytic mechanisms that involve both metal surface activation and substrate-catalyst interactions [1] [2].

Mechanistic Pathways

The catalytic hydrogenation mechanism follows a classical heterogeneous catalysis pathway where 4-methoxybenzaldehyde undergoes reduction through hydrogen activation on metal surfaces. Research demonstrates that palladium-based catalysts exhibit superior activity for this transformation, with palladium on carbon (Pd/C) showing the highest turnover frequencies among tested catalysts [1]. The reaction proceeds through adsorption of both hydrogen and the aldehyde substrate onto the catalyst surface, followed by hydrogen transfer to the carbonyl group.

Studies utilizing platinum-based catalysts reveal that the hydrogenation follows pseudo-first-order kinetics with respect to hydrogen pressure [3]. The mechanism involves the formation of surface-bound intermediates where the aldehyde coordinates through its carbonyl oxygen to active metal sites. Density functional theory calculations support a pathway involving initial aldehyde activation through coordination, followed by hydride transfer from surface-bound hydrogen species [4] [5].

The electronic properties of the methoxy substituent significantly influence the reaction kinetics. The electron-donating nature of the methoxy group at the para position stabilizes the carbonyl carbon, affecting both the adsorption strength and subsequent hydrogen transfer rates [5]. This electronic effect manifests in altered activation barriers compared to unsubstituted benzaldehyde derivatives.

Catalyst Performance Data

Experimental investigations demonstrate that heterogeneous palladium catalysts achieve conversion rates of 89% for 4-methoxybenzyl alcohol formation after 24 hours at room temperature under hydrogen atmosphere [2]. The reaction exhibits temperature-dependent behavior with activation energies ranging from 10,500 calories per mole at lower temperatures (15-23°C) to 4,500 calories per mole at elevated temperatures (23-45°C) [3].

Table 1: Catalytic Hydrogenation Performance Data

| Catalyst System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Pd/C | 25 | 89 | >95 | 24 | [2] |

| Pt/Al₂O₃ | 50 | 82 | 93 | 16 | [1] |

| Ru/C | 25 | 75 | 90 | 20 | [1] |

| PdFe/TiO₂ | 50 | 97 | 100 | 2 | [6] |

The superior performance of bimetallic catalysts, particularly PdFe systems, stems from enhanced hydrogen activation capabilities and modified electronic properties of the active sites [6]. These systems demonstrate remarkable efficiency with near-complete conversion and selectivity under optimized conditions.

Kinetic Analysis

The hydrogenation kinetics follow Langmuir-Hinshelwood formalism, where the rate expression incorporates both hydrogen and aldehyde adsorption terms [7]. The rate constant exhibits strong temperature dependence following Arrhenius behavior, with pre-exponential factors varying based on catalyst surface properties and reaction conditions [3].

The reaction rate can be expressed as:

$$ r = \frac{k{cat}K{H2}K{ald}[H2][Ald]}{(1 + K{H2}[H2] + K_{ald}[Ald])^2} $$

where $$k{cat}$$ represents the surface reaction rate constant, and $$K{H2}$$, $$K_{ald}$$ are the adsorption equilibrium constants for hydrogen and aldehyde respectively [7].

Phase-Transfer Catalyzed Oxidation Processes

Phase-transfer catalysis offers an environmentally benign approach for the oxidative synthesis of 4-methoxybenzyl alcohol derivatives and their subsequent transformations. This methodology enables efficient mass transfer between immiscible phases while maintaining high selectivity and conversion rates [8] [9].

Mechanistic Framework

Phase-transfer catalyzed oxidation operates through a dual mechanism involving both reactant transfer and activation processes. The quaternary ammonium salts function as phase-transfer agents, facilitating the migration of oxidizing species from aqueous to organic phases while simultaneously activating the substrate toward oxidation [9].

In the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, tetrabutylammonium bromide serves as the phase-transfer catalyst, while sodium tungstate acts as the co-catalyst in conjunction with hydrogen peroxide as the terminal oxidant [8]. The mechanism proceeds through formation of active peroxotungstate species in the aqueous phase, followed by their transfer to the organic phase via the quaternary ammonium cation.

The catalytic cycle involves rapid equilibration between bisperoxotungstate species, with the dianion form showing weak activity while mono- and di-protonated forms exhibit enhanced reactivity [8]. The pH dependence of this system demonstrates that optimal activity occurs under mildly acidic conditions where the active protonated peroxotungstate species predominate.

Reaction Kinetics and Parameter Effects

Systematic kinetic studies reveal that the phase-transfer catalyzed oxidation follows pseudo-first-order kinetics under optimized conditions [8]. The reaction rate exhibits strong dependence on agitation speed up to 1500 rpm, indicating mass transfer limitations at lower mixing rates. Above this threshold, the intrinsic chemical reaction becomes rate-controlling.

Table 2: Phase-Transfer Catalysis Parameter Effects

| Parameter | Range Studied | Optimal Value | Effect on Conversion |

|---|---|---|---|

| Agitation Speed (rpm) | 300-1500 | 1500 | Linear increase to optimum |

| Temperature (°C) | 40-80 | 70 | Exponential increase |

| TBAB Concentration (mol/L) | 0.001-0.01 | 0.005 | Maximum at optimal loading |

| Na₂WO₄ Concentration (mol/L) | 0.001-0.005 | 0.003 | Plateau above threshold |

| H₂O₂ Concentration (mol/L) | 0.1-0.5 | 0.3 | Optimal stoichiometry |

The temperature coefficient indicates an activation energy of approximately 45 kJ/mol for the oxidation process, consistent with a chemical reaction-controlled regime under optimal mass transfer conditions [8]. The catalyst loading exhibits saturation behavior, suggesting complete coverage of the interface at higher concentrations.

Selectivity and Product Distribution

Phase-transfer catalyzed systems demonstrate exceptional selectivity toward aldehyde formation, with minimal over-oxidation to carboxylic acid products under controlled conditions [8]. The selectivity can be fine-tuned through pH adjustment and oxidant stoichiometry, enabling targeted product distribution.

The proposed kinetic model successfully describes the experimental observations:

$$ r = k[Q^+[WO(O2)2(OH)(H2O)]^-]{org}[C8H{10}O2]{org} $$

where the reaction rate depends on the concentration of the active peroxotungstate species in the organic phase and the substrate concentration [8].

Photocatalytic Oxidation Kinetics in Aqueous Systems

Photocatalytic oxidation represents an advanced methodology for the selective transformation of 4-methoxybenzyl alcohol under mild, environmentally benign conditions. This approach utilizes semiconductor photocatalysts to generate reactive oxygen species capable of effecting controlled oxidation reactions [10] [11] [12].

Reaction Pathways and Mechanistic Considerations

Photocatalytic oxidation of 4-methoxybenzyl alcohol proceeds through two distinct parallel pathways: partial oxidation to 4-methoxybenzaldehyde and complete mineralization to carbon dioxide and water [10]. The selectivity between these pathways depends critically on reaction conditions, particularly light intensity and oxygen coverage on the catalyst surface.

Research using titanium dioxide catalysts supported on Pyrex glass beads demonstrates that partial oxidation is favored under low photon flux and reduced oxygen coverage conditions [10]. Conversely, higher light intensities and increased oxygen availability promote the mineralization pathway through enhanced hydroxyl radical generation.

The photocatalytic mechanism involves initial photoexcitation of the semiconductor, generating electron-hole pairs that subsequently participate in surface redox reactions [11]. Hydroxyl radicals formed through water oxidation serve as the primary oxidizing species, attacking the benzylic carbon-hydrogen bonds to initiate the oxidation sequence.

Kinetic Modeling and Rate Analysis

The photocatalytic oxidation kinetics follow Langmuir-Hinshelwood formalism, with both reaction rate parameters showing strong dependence on absorbed photon flux [10]. The kinetic model incorporates competitive adsorption between substrate, oxygen, and products:

$$ r = \frac{k{cat}K{ads}C{alcohol}}{1 + K{ads}C{alcohol} + K{O2}C{O2} + K{prod}C_{products}} $$

where the rate constant $$k_{cat}$$ exhibits power-law dependence on light intensity with exponents ranging from 0.5 to 1.0 depending on reaction conditions [7] [13].

Table 3: Photocatalytic Oxidation Kinetic Parameters

| Reaction Conditions | k_cat (mol·L⁻¹·min⁻¹) | K_ads (L·mol⁻¹) | Selectivity to Aldehyde (%) | Light Intensity (mW·cm⁻²) |

|---|---|---|---|---|

| Low O₂, Low Light | 0.012 | 15.2 | 47 | 5 |

| High O₂, Low Light | 0.008 | 12.8 | 32 | 5 |

| Low O₂, High Light | 0.028 | 18.7 | 38 | 20 |

| High O₂, High Light | 0.045 | 14.3 | 15 | 20 |

The data demonstrate that optimal selectivity toward aldehyde formation occurs under low oxygen partial pressure and moderate light intensity conditions [10]. Higher light intensities promote over-oxidation through increased hydroxyl radical concentrations.

Reactor Design and Mass Transfer Effects

Fixed-bed photocatalytic reactors enable continuous operation with enhanced mass transfer characteristics compared to slurry systems [10]. The annular reactor configuration provides uniform light distribution while maintaining plug-flow hydrodynamics essential for predictable residence time distributions.

Liquid flow rate studies reveal that the photocatalytic oxidation operates in the kinetic regime rather than mass transfer limitation for flow rates above 2 mL/min [10]. The apparent reaction order with respect to substrate concentration approaches unity under dilute conditions, consistent with Langmuir-Hinshelwood kinetics in the low coverage limit.

Monte Carlo radiation modeling enables determination of local volumetric photon absorption rates, providing fundamental data for reactor scale-up calculations [14]. The spatial distribution of absorbed photons directly influences local reaction rates and overall reactor performance.

Solid-Supported Synthesis Approaches

Solid-supported methodologies provide advantageous synthetic routes for 4-methoxybenzyl alcohol production through immobilized catalysts and reagents. These approaches offer enhanced product separation, catalyst recovery, and process intensification compared to homogeneous systems [15] [16] [17].

Heterogeneous Catalyst Design

Modern solid-supported catalysts incorporate active metals dispersed on high surface area supports such as activated carbon, alumina, or silica [16]. The support material serves multiple functions including active site dispersion, thermal stability enhancement, and facilitated catalyst recovery through simple filtration.

Palladium-based heterogeneous catalysts demonstrate exceptional performance for 4-methoxybenzyl alcohol synthesis through both hydrogenation and oxidation pathways [15]. Chitosan-supported palladium complexes exhibit remarkable stability and recyclability, maintaining activity through five consecutive reaction cycles without significant deactivation [15].

The catalyst preparation involves ion-exchange or impregnation methods to achieve uniform metal distribution throughout the support matrix [16]. Calcination under controlled atmospheres converts precursor species to active metallic or oxide phases while preserving support integrity and porosity.

Supported Reagent Systems

Solid-supported reagents enable stoichiometric transformations with simplified work-up procedures [17]. Polymer-supported perruthenate serves as an effective oxidizing agent for converting 4-methoxybenzyl alcohol to its corresponding aldehyde under mild conditions at room temperature [17].

The immobilized reagent approach involves tethering reactive species to insoluble polymer matrices, allowing excess reagent use without requiring chromatographic purification [17]. Simple filtration removes spent reagent, providing clean products suitable for further synthetic elaboration.

Table 4: Solid-Supported Synthesis Performance

| Support System | Active Species | Reaction Type | Conversion (%) | Selectivity (%) | Recyclability (cycles) |

|---|---|---|---|---|---|

| Chitosan-Pd | Pd(II) complex | Coupling | 95 | 98 | 5 |

| Amberlyst-RuO₄ | Perruthenate | Oxidation | 88 | 92 | 3 |

| Silica-Au | Gold nanoparticles | Oxidation | 82 | 89 | 8 |

| Carbon-Pt | Platinum clusters | Hydrogenation | 91 | 96 | 6 |

Process Advantages and Applications

Solid-supported synthesis approaches offer significant operational advantages including catalyst recovery, reduced waste generation, and process intensification capabilities [16]. The heterogeneous nature enables continuous processing in packed-bed or fluidized-bed reactors with enhanced heat and mass transfer characteristics.

Microwave-assisted synthesis using solid-supported catalysts achieves remarkable rate enhancements with turnover frequencies reaching 114,114 h⁻¹ for optimized systems [15]. The selective heating of catalyst particles under microwave irradiation creates localized hot spots that accelerate reaction rates while maintaining bulk solution temperatures.

The environmental benefits of solid-supported approaches include reduced solvent requirements, simplified separations, and minimized catalyst losses [16]. These factors contribute to improved process economics and environmental sustainability compared to traditional homogeneous methodologies.

Recent advances in single-atom catalysts supported on graphitic carbon nitride demonstrate unprecedented activity for alcohol oxidation reactions [18]. These systems achieve nearly complete conversion with exceptional selectivity through precise control of active site geometry and electronic properties.

| Nucleus | Chemical shift / ppm | Multiplicity (J / Hz) | Proton/Carbon type | DEPT-135 phase | Assignment |

|---|---|---|---|---|---|

| ¹H | 7.27 (d, 8.6) | 2 H | CH | + | H-2/H-6 (aromatic ortho to methoxy) [1] |

| 6.88 (d, 8.6) | 2 H | CH | + | H-3/H-5 (aromatic meta) [1] | |

| 4.59 (s) | 2 H | CH₂ | − | benzylic CH₂-O-H [1] | |

| 3.80 (s) | 3 H | CH₃ | + | methoxy O-CH₃ [1] | |

| 1.99 (br s) | 1 H | OH | — | hydroxyl proton (exchangeable) [1] | |

| ¹³C | 159.4 | — | C-q (C-4) | 0 | ipso-C–OCH₃ [1] |

| 133.3 | — | C-q (C-1) | 0 | benzylic quaternary C [1] | |

| 128.8 | — | CH | + | C-2/C-6 [1] | |

| 114.1 | — | CH | + | C-3/C-5 [1] | |

| 65.2 | — | CH₂ | − | benzylic CH₂-OH [1] | |

| 55.5 | — | CH₃ | + | methoxy CH₃ [1] |

Principal features:

- AAʹBBʹ pattern in the aromatic region (δ 7.27/6.88) confirms the para-substitution.

- DEPT confirms one methylene (negative), one methoxy methyl and four aromatic methine signals (positive), matching C₈H₁₀O₂.

- No additional resonances appear, indicating high purity and the absence of positional isomers.

Vibrational Spectroscopy: IR and Raman Band Assignments

| Technique | ṽ / cm⁻¹ | Band assignment |

|---|---|---|

| FT-IR | 3370 (br) | O–H stretching (hydrogen-bonded) [2] |

| 3050 | Aromatic C–H stretch [3] | |

| 2980–2840 | Aliphatic C–H stretches of CH₂ / CH₃ [3] | |

| 1605, 1513 | C=C stretching of para-substituted benzene ring; 1513 also partially ν (C=C) + ν (C–O) [2] | |

| 1465, 1440 | CH₂/CH₃ scissoring and aromatic ring breathing [3] | |

| 1244 | Symmetric C–O–C stretch of aryl methoxy [2] | |

| 1175, 1030 | C–O stretching of benzyl alcohol and methoxy group [3] | |

| 830, 750 | p-substituted benzene out-of-plane C–H bend [4] | |

| Raman | 3060 | Aromatic C–H stretch (strong) [5] |

| 1604 | Ring ν (C=C) (very strong) [5] | |

| 1295 | Methoxy δ (CH₃) coupled with ring stretch [5] | |

| 1130 | Sym. C–O–CH₃ stretch (intense) [5] | |

| 643 | Ring breathing mode characteristic for para-anisyl systems [5] |

The IR–Raman complementarity verifies the methoxy substitution pattern and confirms the intact benzylic alcohol functionality through strong C–O bands around 1030–1175 cm⁻¹ and the broad H-bonded O–H envelope.

Mass Spectrometric Fragmentation Patterns (EI, 70 eV)

| m/z (rel. int.) | Key fragment | Origin of fragment |

|---|---|---|

| 138 (100%) | [M]⁺- | Molecular ion C₈H₁₀O₂ [6] |

| 123 (19%) | [M – CH₃]⁺ | Loss of methoxy methyl radical |

| 121 (35%) | C₇H₅O₂⁺ | McLafferty-type rearrangement – formal loss of CH₃ and H₂ [6] |

| 107 (67%) | C₇H₇O⁺ | Cleavage of benzylic C–O bond (p-anisyl cation) |

| 91 (26%) | C₇H₇⁺ | Tropylium ion formed via further loss of CO or OCH₃ |

| 77 (18%) | C₆H₅⁺ | Phenyl cation after dealkylation |

Diagnostic aspects: the base-peak molecular ion at m/z 138 highlights the molecular stability of the anisyl alcohol radical cation; the intense m/z 107 ion is characteristic for p-methoxy-substituted benzyl systems and is routinely used for library searching of anisyl derivatives [6].

Chromatographic Behavior and Retention Mechanisms

| Technique | Column / phase | Temperature / programme | Retention index (non-polar) | Observations |

|---|---|---|---|---|

| Gas chromatography | SE-30 capillary, 40 m, 0.35 mm i.d., isothermal 100 °C | 1247 (Kováts) [7] | Index reflects moderate polarity due to one phenolic and one ether oxygen; elutes between benzyl alcohol (RI ≈ 1007) and anisaldehyde (RI ≈ 1292). | |

| HPLC (reversed-phase) | C18, water / acetonitrile gradient | k' ≈ 1.8 at 40% MeCN [8] | Retention dominated by π-π and hydrophobic interactions; methoxy substitution increases logP relative to benzyl alcohol, giving longer retention. | |

| Thin-layer chromatography | Silica, hexane : ethyl acetate 3 : 1 | Rf ≈ 0.42 (visible under UV) [9] | Hydrogen-bonding with surface silanols moderates migration; p-anisyl alcohol travels slower than anisaldehyde owing to additional OH. |

Mechanistic insight: in GC, the para-methoxy group raises volatility only modestly; retention is largely governed by dispersive forces with slight polarity contribution from the ether oxygen, leading to RI values closely following homologous anisyl series. In reversed-phase HPLC, retention increases relative to benzyl alcohol because the methoxy group augments hydrophobic surface area and attenuates hydrogen-bond donation, altering partition equilibria.

Purity

Physical Description

Solid

colourless to slightly yellow liquid or opaque crystalline mass with a mild, sweet, floral odou

XLogP3

Exact Mass

Boiling Point

Density

1.107-1.115

LogP

1.10

Appearance

Melting Point

Mp 24-25 ° (45 °)

24-25°C

Storage

UNII

GHS Hazard Statements

H302 (98.58%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (95.41%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (96.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

Investigation of lipoic acid - 4-methoxybenzyl alcohol reaction and evaluation of its analytical usefulness

Monika Turkowicz, Izabella Jastrzebska, Marta Hryniewicka, Urszula Kotowska, Diana Gudalewska, Joanna KarpińskaPMID: 31704079 DOI: 10.1016/j.foodchem.2019.125750

Abstract

The presented work is aimed to synthesize a new UV active derivative of α-lipoic acid (ALA) by its esterification with 4-methoxybenzyl alcohol (4-MBA, anise alcohol). The formation of ester was confirmed byHNMR, FTIR and UV spectroscopy. The analytical usefulness of the obtained compound for quantification of ALA in food items was examined using HPLC-UV and GC-MS systems. It was found that it is possible to assay ALA in the ester form in the concentration ranges: 5·10

-1·10

mol L

by HPLC-UV and 1∙10

-5∙10

mol L

by GC-MS techniques. The GC-MS procedure was applied for the determination of ALA in the food samples.

Anti-inflammatory effects of anisalcohol on lipopolysaccharide-stimulated BV2 microglia via selective modulation of microglia polarization and down-regulation of NF-κB p65 and JNK activation

Bin Xiang, Chun Xiao, Ting Shen, Xiufang LiPMID: 29407575 DOI: 10.1016/j.molimm.2018.01.011

Abstract

Inflammation plays a pivotal role in the pathogenesis of ischemic stroke. The inhibition of inflammation appears to be a potential therapeutic strategy for neuro-inflammatory injury after ischemic stroke. In response to cerebral ischemia, resident microglia and infiltrated macrophages from the damaged blood-brain barrier are activated. Microglia activation appears to be a double-edged sword. Activated microglia migrate to the damaged neuron, change their phenotype to M1 or M2, and become involved in nerve damage and repair. M1 phenotype microglia express multiple inflammatory factors to exacerbate secondary brain injury, while those of M2 phenotype release anti-inflammatory factors to promote brain recovery after ischemic stroke. Therefore, the regulation of microglia M1/M2 phenotype after ischemic stroke is crucial for brain repair. The present study aimed to investigate the anti-inflammatory effect of anisalcohol (p-methoxybenzyl alcohol, PMBA), a phenolic compound from Gastrodia elata Blume, which has been shown to reduce cerebral ischemic injury in rodents. However, no studies have specifically addressed whether PMBA can selectively modulate microglia polarization. In this study, lipopolysaccharide-stimulated BV2 microglia were used to assess the anti-inflammatory effect of PMBA. The results revealed that PMBA significantly reduced the lipopolysaccharide-induced production of tumour necrosis factor α, prostaglandin E, and nitric oxide, without causing cell toxicity. In addition, it increased anti-inflammatory interleukin-10 and transforming growth factor-β. Phenotypic analysis of LPS-stimulated BV2 microglia showed that PMBA significantly down-regulated the expression of the M1 marker CD16/32 and up-regulated that of the M2 marker CD206. Moreover, PMBA suppressed NF-κB activation and inhibited the phosphorylation of JNK in LPS-stimulated BV2 microglia. Collectively, our data demonstrate that PMBA can inhibit M1 transformation and promote M2 transformation of microglia, thus attenuating the production of inflammatory mediators and cytokines. The modulation of microglia M1/M2 polarization may involve multiple mechanisms, mainly, the inhibition of NF-κB and MAPK activation. These findings suggest that PMBA acts as an anti-inflammatory factor and is a possible therapeutic candidate for diseases such as ischemic stroke, where inflammation is a central hallmark.

Preventive Effect of 3,5-dihydroxy-4-methoxybenzyl Alcohol (DHMBA) and Zinc, Components of the Pacific Oyster Crassostrea gigas, on Glutamatergic Neuron Activity in the Hippocampus

Haruna Tamano, Yukina Shakushi, Mitsugu Watanabe, Kazumi Ohashi, Chihiro Uematsu, Tadamune Otsubo, Kiyoshi Ikeda, Atsushi TakedaPMID: 26695827 DOI: 10.1086/BBLv229n3p282

Abstract

The effects of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), and zinc--both components of the Pacific oyster Crassostrea gigas--were examined by glutamatergic neuron activity in rats in an in vivo microdialysis experiment and an in vitro brain slice experiment. The basal concentration of extracellular glutamate in the hippocampus was decreased under hippocampal perfusion with DHMBA (1 mmol l(-1)) or ZnCl2 (μmol l(-1)), indicating that DHMBA and Zn(2+) suppress glutamatergic neuron activity under basal (static) conditions. To assess the preventive effect of DHMBA and Zn(2+) on glutamate release from neuron terminals, brain slices were pretreated with DHMBA (1 mmol l(-1)) or ZnCl2 (100 nmol l(-1)) for 1 h, then stimulated with high K(+). A high, K(+)-induced increase in extracellular Zn(2+) level, an index of glutamate release, was suppressed with pretreatment with DHMBA or zinc. A high, K(+)-induced increase in intracellular Ca(2+) level was also suppressed with pretreatment with DHMBA or Zn(2+). These results suggest that DHMBA and Zn(2+), previously taken up in the hippocampal cells, suppress high, K(+)-induced glutamate release in the hippocampus, probably via presynaptic suppression of intracellular Ca(2+) signaling. It is likely that Zn(2+) and DHMBA play a preventive role in suppressing excess glutamatergic neuron activity in rats and mice.European Directive fragrances in natural products

Andrew Scheman, Nicole Scheman, Ella-Marie RakowskiPMID: 24603515 DOI: 10.1097/DER.0000000000000023

Abstract

Information on the presence of European Directive fragrance (EUF) allergens in plants and foods is important for numerous reasons. If an individual is allergic to an EUF and is avoiding fragrance, it is possible that they may still be exposed to the allergen in a natural product. In addition, because many of these allergens are also found in foods, it is possible that ingestion of a food containing the allergen may induce systemic contact allergy. Finally, individuals with lip dermatitis may react to contact with foods that contain the allergen. In this article, we have used the data available to identify which plants and foods contain EUF. When available, concentrations of EUF in natural products are provided. The goal of this article is to narrow down the list of botanicals to avoid for specific EUF allergies.RIFM fragrance ingredient safety assessment, anisyl alcohol, CAS registry number 105-13-5

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S TsangPMID: 31356918 DOI: 10.1016/j.fct.2019.110702

Abstract

Protective Effect of 4-Methoxy Benzyl Alcohol on the Blood-Brain Barrier after Cerebral Ischemia Reperfusion Injury

Fangyan He, Xiaohua Duan, Rong Dai, Yan Li, Qing LinPMID: 28396190 DOI: 10.1016/j.jstrokecerebrovasdis.2017.01.018

Abstract

Damage of the blood-brain barrier (BBB) during the process of cerebral ischemic injury is a key factor that influences the therapeutic efficacy to the cerebral ischemic injury. This work was designed to investigate the mechanisms underlying the protective effects of 4-methoxy benzyl alcohol (4-MA) on the BBB by developing a cerebral ischemia/reperfusion model of rats (MCAO/R). The MCAO/R was developed through a thread embolism method. The neurologic scales, the brain infarct rate, and the Evans blue (EB) contents of the brains were detected. Meanwhile, the release of nitric oxide (NO) and activities of NO synthase (NOS) in brain tissues were measured. Western blotting analyses were also used to assess the protein expressions of aquaporin-4 (AQP-4), occludin, and claudin-5 in brain tissue. After rats were pretreated with different concentrations of 4-MA, the neurologic scores, the infarct rate, and the EB contents in the brain tissues were significantly decreased. The release of NO and the activities of neuronal NOS and inducible NOS were notably inhibited. Furthermore, the protein expression of AQP-4 was markedly decreased, whereas the protein expressions of claudin-5 and occludin were significantly increased. In conclusion, the 4-MA decreases the permeability of BBB when focal cerebral ischemia occurs. The inhibition of the NOS pathways, the attenuation of the protein expression of AQP-4, and the enhancement of the expressions of the tight junction proteins might contribute to the protective effects of 4-MA on the BBB.A phenolic antioxidant from the Pacific oyster (Crassostrea gigas) inhibits oxidation of cultured human hepatocytes mediated by diphenyl-1-pyrenylphosphine

Mitsugu Watanabe, Hirotoshi Fuda, Shigeki Jin, Toshihiro Sakurai, Shu-Ping Hui, Seiji Takeda, Takayuki Watanabe, Takao Koike, Hitoshi ChibaPMID: 23442659 DOI: 10.1016/j.foodchem.2012.04.001

Abstract

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), an antioxidant isolated from the Pacific oyster (Crassostrea gigas), was studied in a cell-based fluorometric antioxidant assay using human hepatocyte-derived cells (C3A) and diphenyl-1-pyrenylphosphine (DPPP) as a fluorescent probe. In comparison with two hydrophilic antioxidants, DHMBA showed the stronger inhibition of DPPP-mediated fluorescence than chlorogenic acid and l-ascorbic acid: at a concentration of 320 μM of DPPP, the inhibition was 26.4±2.6%, 11.1±1.2%, and 0±2.0% for DHMBA, chlorogenic acid, and l-ascorbic acid, respectively (mean±SD, n=4). Their relative oxygen radical absorbance capacities (ORAC) were dissociated with their cell-based antioxidant activities: 1.47±0.40, 4.57±0.30, and 0.53±0.13 μmol TE/μmol for DHMBA, chlorogenic acid, and l-ascorbic acid, respectively (mean±SD, n=4). The amphiphilicity of DHMBA was better than chlorogenic acid and l-ascorbic acid might underlie this dissociation. Since the C3A cells are human hepatoma-derived cells, DHMBA might be useful in the prevention and treatment of liver diseases by involving an oxidation process.Fragrance material review on anisyl alcohol (o-m-p-)

J Scognamiglio, L Jones, C S Letizia, A M ApiPMID: 22036971 DOI: 10.1016/j.fct.2011.10.008

Abstract

A toxicologic and dermatologic review of anisyl alcohol (o-m-p-) when used as a fragrance ingredient is presented. Anisyl alcohol (o-m-p-) is a member of the fragrance structural group Aryl Alkyl Alcohols and is a primary alkyl alcohol. The AAAs are a structurally diverse class of fragrance ingredients that includes primary, secondary, and tertiary alkyl alcohols covalently bonded to an aryl (Ar) group, which may be either a substituted or unsubstituted benzene ring. The common structural element for the AAA fragrance ingredients is an alcohol group -C-(R1)(R2)OH and generically the AAA fragrances can be represented as an Ar-C-(R1)(R2)OH or Ar(-)Alkyl-C-(R1)(R2)OH group. This review contains a detailed summary of all available toxicology and dermatology papers that are related to this individual fragrance ingredient and is not intended as a stand-alone document. A safety assessment of the entire Aryl Alkyl Alcohols will be published simultaneously with this document; please refer to Belsito et al. (2012) for an overall assessment of the safe use of this material and all other branched chain saturated alcohols in fragrances.Stereoselective hydride transfer by aryl-alcohol oxidase, a member of the GMC superfamily

Aitor Hernández-Ortega, Patricia Ferreira, Pedro Merino, Milagros Medina, Victor Guallar, Angel T MartínezPMID: 22271643 DOI: 10.1002/cbic.201100709

Abstract

Primary alcohol oxidation by aryl-alcohol oxidase (AAO), a flavoenzyme providing H(2) O(2) to ligninolytic peroxidases, is produced by concerted proton and hydride transfers, as shown by substrate and solvent kinetic isotope effects (KIEs). Interestingly, when the reaction was investigated with synthesized (R)- and (S)-α-deuterated p-methoxybenzyl alcohol, a primary KIE (≈6) was observed only for the R enantiomer, revealing that the hydride transfer is highly stereoselective. Docking of p-methoxybenzyl alcohol at the buried crystal active site, together with QM/MM calculations, showed that this stereoselectivity is due to the position of the hydride- and proton-receiving atoms (flavin N5 and His502 Nε, respectively) relative to the alcohol Cα-substituents, and to the concerted nature of transfer (the pro-S orientation corresponding to a 6 kcal mol(-1) penalty with respect to the pro-R orientation). The role of His502 is supported by the lower activity (by three orders of magnitude) of the H502A variant. The above stereoselectivity was also observed, although activities were much lower, in AAO reactions with secondary aryl alcohols (over 98 % excess of the R enantiomer after treatment of racemic 1-(p-methoxyphenyl)ethanol, as shown by chiral HPLC) and especially with use of the F501A variant. This variant has an enlarged active site that allow better accommodation of the α-substituents, resulting in higher stereoselectivity (S/R ratios) than is seen with AAO. High enantioselectivity in a member of the GMC oxidoreductase superfamily is reported for the first time, and shows the potential for engineering of AAO for deracemization purposes.Fragrance material review on anisyl alcohol

J Scognamiglio, L Jones, C S Letizia, A M ApiPMID: 22033097 DOI: 10.1016/j.fct.2011.10.012